6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride
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Overview
Description
6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride is a heterocyclic compound that features a fused ring system combining pyrrole and triazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride typically involves multiple steps:
Etherification: The initial step involves the etherification of a suitable precursor to introduce the necessary functional groups.
Hydrazonation: This step involves the formation of hydrazone intermediates through the reaction of hydrazine derivatives with carbonyl compounds.
Cyclization: The hydrazone intermediates undergo cyclization to form the triazole ring.
Reduction: The final step involves the reduction of the intermediate to yield the desired compound.
These steps are carried out under controlled conditions, often requiring specific temperatures, solvents, and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance efficiency and scalability. Additionally, purification techniques like crystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .
Scientific Research Applications
6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole: Another triazole derivative with similar structural features but different biological activities.
5H-pyrrolo[2,1-c][1,2,4]triazole: Lacks the dihydro component, leading to different chemical properties and reactivity.
Uniqueness
6,7-Dihydro-5H-pyrrolo[2,1-c]-1,2,4-triazole-3-methanaminehydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-4-6-9-8-5-2-1-3-10(5)6;/h1-4,7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBFQIQGYWBSNY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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